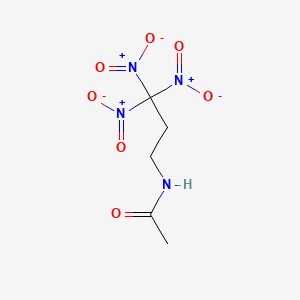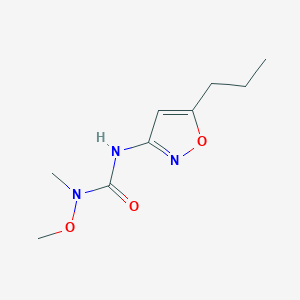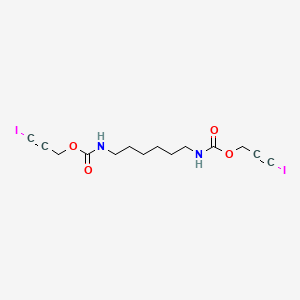![molecular formula C11H17N5 B14632355 3,3'-({2-[(2-Cyanoethyl)amino]ethyl}azanediyl)dipropanenitrile CAS No. 56576-72-8](/img/structure/B14632355.png)
3,3'-({2-[(2-Cyanoethyl)amino]ethyl}azanediyl)dipropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-({2-[(2-Cyanoethyl)amino]ethyl}azanediyl)dipropanenitrile is a chemical compound known for its unique structure and properties. It is used in various scientific research applications due to its reactivity and potential for forming complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-({2-[(2-Cyanoethyl)amino]ethyl}azanediyl)dipropanenitrile typically involves the cyanoacetylation of amines. This process can be carried out by treating substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For example, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general principles of cyanoacetylation and the use of efficient reaction conditions can be applied to scale up the synthesis for industrial purposes.
Chemical Reactions Analysis
Types of Reactions
3,3’-({2-[(2-Cyanoethyl)amino]ethyl}azanediyl)dipropanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitrile groups into amines or other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
3,3’-({2-[(2-Cyanoethyl)amino]ethyl}azanediyl)dipropanenitrile has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing complex organic molecules and heterocycles.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3’-({2-[(2-Cyanoethyl)amino]ethyl}azanediyl)dipropanenitrile involves its ability to participate in various chemical reactions. The compound can interact with molecular targets through its functional groups, leading to the formation of new chemical bonds and products. The specific pathways and targets depend on the reaction conditions and the nature of the interacting molecules.
Comparison with Similar Compounds
Similar Compounds
3-[(2-Cyanoethyl)(methyl)amino]propanenitrile: A similar compound with a slightly different structure.
3-({2-[(2-Cyanoethyl)amino]ethyl}amino)propanenitrile: Another related compound used in pharmaceutical testing.
Uniqueness
3,3’-({2-[(2-Cyanoethyl)amino]ethyl}azanediyl)dipropanenitrile is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its versatility and reactivity make it valuable in various scientific research applications.
Properties
CAS No. |
56576-72-8 |
|---|---|
Molecular Formula |
C11H17N5 |
Molecular Weight |
219.29 g/mol |
IUPAC Name |
3-[2-[bis(2-cyanoethyl)amino]ethylamino]propanenitrile |
InChI |
InChI=1S/C11H17N5/c12-4-1-7-15-8-11-16(9-2-5-13)10-3-6-14/h15H,1-3,7-11H2 |
InChI Key |
FENJSLDGHBKSRE-UHFFFAOYSA-N |
Canonical SMILES |
C(CNCCN(CCC#N)CCC#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(3-Methoxyphenyl)sulfanyl]-2-nitrobenzene](/img/structure/B14632289.png)

![3-Phenyl-5,7-di(piperidin-1-yl)-[1,2,4]triazolo[4,3-a][1,3,5]triazine](/img/structure/B14632294.png)




![3-[4-(Dimethylamino)phenyl]-1-(piperidin-1-yl)prop-2-en-1-one](/img/structure/B14632318.png)


![4-Oxo-8-[(5-phenoxypentyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14632332.png)

![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] prop-2-enyl carbonate](/img/structure/B14632341.png)
